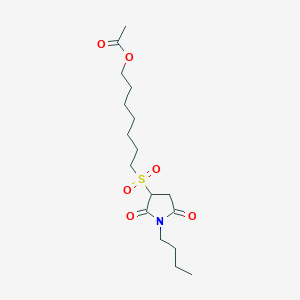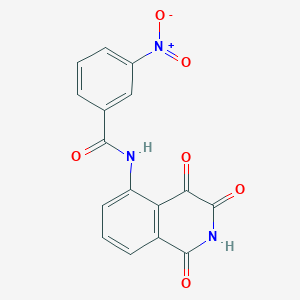
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonation of the pyrrolidine ring using reagents such as sulfonyl chlorides in the presence of a base.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, making it useful for labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as drug delivery agents due to their ability to form stable conjugates with biomolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function. The acetate ester can also undergo hydrolysis, releasing acetic acid and the active sulfonyl-containing moiety.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate
- 2,5-Dioxopyrrolidin-1-yl acetate
- Heptyl [(1-butyl-2,5-dioxo-3-pyrrolidinyl)sulfonyl]acetate
Uniqueness
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H29NO6S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonylheptyl acetate |
InChI |
InChI=1S/C17H29NO6S/c1-3-4-10-18-16(20)13-15(17(18)21)25(22,23)12-9-7-5-6-8-11-24-14(2)19/h15H,3-13H2,1-2H3 |
InChI Key |
HMFHBAIZCVEQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)






